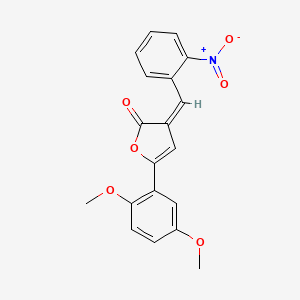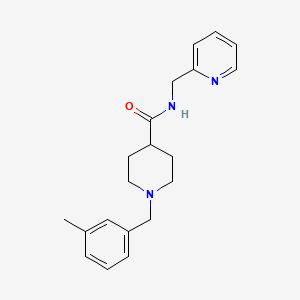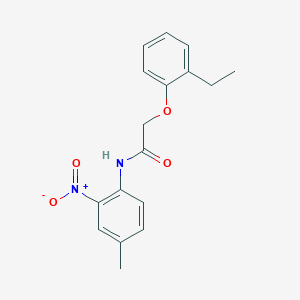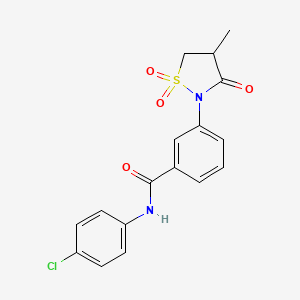![molecular formula C16H18N2O2S B4924805 2-(2-methylphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide](/img/structure/B4924805.png)
2-(2-methylphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide, also known as MPETA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPETA is a small molecule that belongs to the class of acetamides and contains a pyridine and a phenyl ring.
Mécanisme D'action
The exact mechanism of action of 2-(2-methylphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide is not fully understood. However, it is believed that 2-(2-methylphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and proteins in the body. 2-(2-methylphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 2-(2-methylphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
2-(2-methylphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide has been shown to have several biochemical and physiological effects. In animal models, 2-(2-methylphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. 2-(2-methylphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide has also been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues. In addition, 2-(2-methylphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide has been shown to increase the levels of certain neurotransmitters in the brain, which can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-methylphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide in lab experiments is its well-established synthesis method. 2-(2-methylphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide is also a small molecule, which makes it easier to study its effects on cells and tissues. However, one limitation of using 2-(2-methylphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of 2-(2-methylphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for the research on 2-(2-methylphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide. One possible direction is to study the effects of 2-(2-methylphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide on other types of cancer cells. Another direction is to investigate the potential use of 2-(2-methylphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide in combination with other anti-cancer drugs. In addition, more research is needed to fully understand the mechanism of action of 2-(2-methylphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide and to identify its molecular targets. Finally, the development of more water-soluble derivatives of 2-(2-methylphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide could improve its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-(2-methylphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide involves the reaction of 2-(2-methylphenoxy) ethylamine with 2-chloroethyl pyridine-2-thiolate in the presence of a base. The reaction results in the formation of 2-(2-methylphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide, which can be purified by column chromatography. The synthesis of 2-(2-methylphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide has been reported in several scientific publications and is a well-established method.
Applications De Recherche Scientifique
2-(2-methylphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor properties. 2-(2-methylphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. In addition, 2-(2-methylphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide has been shown to reduce inflammation in animal models of arthritis and colitis. 2-(2-methylphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-(2-methylphenoxy)-N-(2-pyridin-2-ylsulfanylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-13-6-2-3-7-14(13)20-12-15(19)17-10-11-21-16-8-4-5-9-18-16/h2-9H,10-12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLXGCQGMLXIEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenoxy)-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperidine](/img/structure/B4924728.png)
![5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4924736.png)
![2-methyl-7-{(6-methyl-2-pyridinyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4924752.png)
![2-(1,3-benzodioxol-5-yl)-N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)acetamide](/img/structure/B4924756.png)
![4-(methylthio)-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide](/img/structure/B4924758.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}-3-butoxybenzamide](/img/structure/B4924759.png)



![2-[(3-methoxyphenoxy)methyl]-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B4924789.png)

![N-(2,3-dichlorophenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4924826.png)
![3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B4924834.png)